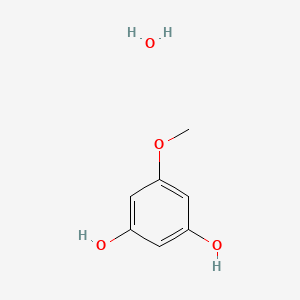
3,5-Dihydroxyanisole hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dihydroxyanisole hydrate: . It is a member of the resorcinol family, characterized by the presence of two hydroxyl groups and one methoxy group on a benzene ring. This compound is known for its yellow color and its solubility in water .
准备方法
Synthetic Routes and Reaction Conditions: 3,5-Dihydroxyanisole hydrate can be synthesized through the methylation of phloroglucinol. The process involves dissolving anhydrous phloroglucinol in absolute methanol and cooling the solution to 18°C. Dry hydrogen chloride gas is then passed through the solution for 25 minutes, followed by refluxing the mixture for 15 minutes. After cooling, the hydrogen chloride gas is passed again for another 25 minutes. The reaction mixture is allowed to stand for 12 hours, and the solvent is removed by distillation under vacuum. The residue is then poured into water and extracted with ether .
Industrial Production Methods: The industrial production of this compound typically involves the polycondensation of phenol and formaldehyde under acidic conditions. The reaction is carried out at an appropriate temperature and reaction time to form the desired compound .
化学反应分析
Types of Reactions: 3,5-Dihydroxyanisole hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
科学研究应用
Chemistry: 3,5-Dihydroxyanisole hydrate is used in the synthesis of various organic compounds, including isorobustin and substituted linear and angular benzofurocoumarins .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential antioxidant properties. The kinetics of its aroxyl radical-scavenging action have been studied, indicating its potential use in mitigating oxidative stress .
Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, pharmaceuticals, and other fine chemicals .
作用机制
The mechanism of action of 3,5-Dihydroxyanisole hydrate involves its ability to scavenge free radicals. The compound reacts with radicals such as the 5,7-diisopropyl-tocopheroxyl radical, neutralizing them and preventing oxidative damage. This action is facilitated by the hydroxyl groups present on the benzene ring, which donate hydrogen atoms to the radicals .
相似化合物的比较
- 3,5-Dimethoxyphenol
- 1,3,5-Trimethoxybenzene
- 2-Methylresorcinol
- Orcinol
Comparison: 3,5-Dihydroxyanisole hydrate is unique due to its specific arrangement of hydroxyl and methoxy groups on the benzene ring. This structure imparts distinct chemical properties, such as its solubility in water and its specific reactivity in oxidation and reduction reactions. Compared to similar compounds, it exhibits unique antioxidant properties, making it valuable in both scientific research and industrial applications .
属性
分子式 |
C7H10O4 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC 名称 |
5-methoxybenzene-1,3-diol;hydrate |
InChI |
InChI=1S/C7H8O3.H2O/c1-10-7-3-5(8)2-6(9)4-7;/h2-4,8-9H,1H3;1H2 |
InChI 键 |
DGXJFMOPEGSLCQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)O)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12434404.png)
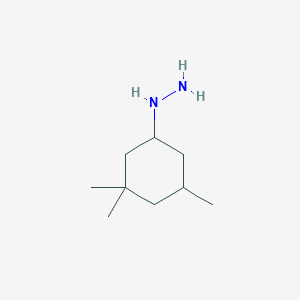

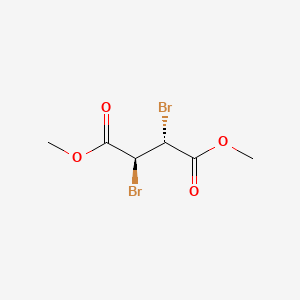
![4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B12434425.png)
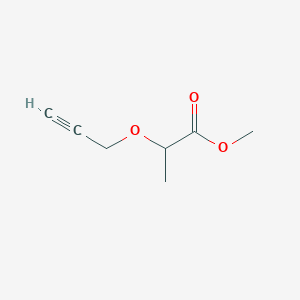
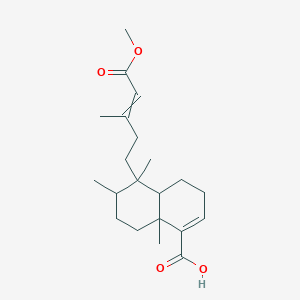
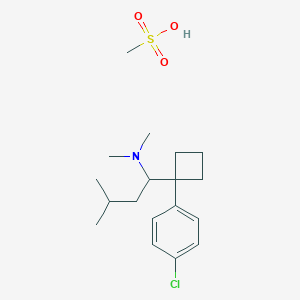

![4-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine](/img/structure/B12434454.png)
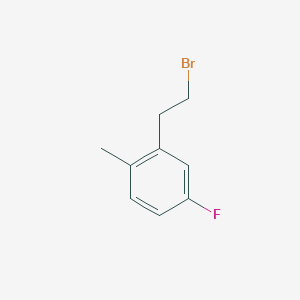

![4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester](/img/structure/B12434467.png)
![1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine](/img/structure/B12434481.png)
